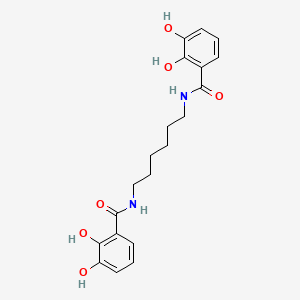
3,4-Dinitrofenol
Descripción general
Descripción
3,4-Dinitrophenol is a nitrophenol derivative.
3,4-dinitrophenol is a dinitrophenol.
Aplicaciones Científicas De Investigación
Mejora de las proteínas desacoplantes mitocondriales
El 3,4-Dinitrofenol (DNP) es conocido por mejorar la acción protonofórica de las proteínas desacoplantes mitocondriales (UCP1-UCP3) y la translocasa de nucleótidos de adenina (ANT1). Esta mejora aumenta la corriente de protones a través de las membranas lipídicas puras, similar a otros desacopladores químicos .
Pérdida de peso
El DNP se ha utilizado en píldoras para adelgazar como un agente desacoplador de la fosforilación oxidativa. A pesar de su alta toxicidad y la falta de antídotos, todavía se utiliza debido a su capacidad para aumentar la corriente de protones a través de las membranas lipídicas puras .
Investigación farmacocinética
El DNP se utiliza en la investigación farmacocinética para comprender la relación entre la farmacocinética, la eficacia y la toxicidad de los fármacos. Esto es particularmente relevante en el contexto del tratamiento de la obesidad, donde el DNP se utilizó una vez para la pérdida de peso .
Tratamiento de la obesidad
Se están explorando nuevos enfoques en el desarrollo de fármacos para abordar la creciente epidemia de obesidad. El DNP, a pesar de sus severas toxicidades, se está reconsiderando debido a su potencial como un agente desacoplador de la fosforilación oxidativa .
Comprender el transporte de protones
La acción del DNP en las mitocondrias está lejos de ser comprendida. La sensibilidad de la acción desacoplante del DNP en las mitocondrias a la carboxiatractilosida, un inhibidor específico de la ANT, sugiere la participación de la ANT y probablemente de otras proteínas transportadoras de protones mitocondriales en la actividad protonofórica del DNP .
Mejora de la biodegradabilidad
El DNP también se utiliza en estudios que se centran en la mejora de la biodegradabilidad. La presencia de eliminadores y productos de degradación intermedios se discute en estos estudios .
Mecanismo De Acción
3,4-Dinitrophenol causes uncoupling of oxidative phosphorylation . It exits the mitochondrial matrix in its negatively charged anionic form, gets reprotonated back into neutral form in the acidic environment of the cytosolic space of the mitochondria, and then returns back to the matrix to deliver another proton .
Safety and Hazards
3,4-Dinitrophenol is highly toxic and can be dangerous for the environment . It is explosive when dry and toxic by inhalation, in contact with skin, and if swallowed . It is advised to avoid contact with skin, eyes, and clothing, not to breathe vapors/dust, not to ingest, and to avoid shock and friction .
Análisis Bioquímico
Biochemical Properties
3,4-Dinitrophenol acts as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. By collapsing the proton motive force, 3,4-Dinitrophenol effectively uncouples oxidative phosphorylation, leading to increased oxygen consumption and heat production. The compound interacts with various enzymes and proteins involved in the electron transport chain, including ATP synthase, which is inhibited by the loss of the proton gradient .
Cellular Effects
The effects of 3,4-Dinitrophenol on cells are profound. By uncoupling oxidative phosphorylation, it increases the metabolic rate and oxygen consumption of cells. This leads to elevated heat production and can cause hyperthermia at high doses. The disruption of ATP synthesis affects various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism. Cells may exhibit increased glycolysis to compensate for the reduced efficiency of ATP production .
Molecular Mechanism
At the molecular level, 3,4-Dinitrophenol exerts its effects by binding to the inner mitochondrial membrane and facilitating proton transport. This action dissipates the electrochemical gradient required for ATP synthesis. The compound does not directly inhibit any specific enzyme but rather disrupts the overall process of oxidative phosphorylation. This leads to a decrease in ATP levels and an increase in metabolic rate as cells attempt to generate energy through alternative pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dinitrophenol can vary over time. Initially, there is a rapid increase in metabolic rate and heat production. Over time, the stability of the compound and its degradation products can influence its efficacy and toxicity. Long-term exposure to 3,4-Dinitrophenol can lead to sustained metabolic stress and potential cellular damage due to prolonged uncoupling of oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of 3,4-Dinitrophenol in animal models are dose-dependent. At low doses, the compound can increase metabolic rate and promote weight loss. At higher doses, it can cause severe hyperthermia, organ damage, and even death. The threshold for toxic effects varies among different species and individual animals, making it challenging to establish a safe dosage range .
Metabolic Pathways
3,4-Dinitrophenol is involved in metabolic pathways related to oxidative phosphorylation. By uncoupling the electron transport chain from ATP synthesis, it affects the overall metabolic flux and energy balance within cells. The compound interacts with enzymes and cofactors involved in the electron transport chain, leading to increased oxygen consumption and altered metabolite levels .
Transport and Distribution
Within cells, 3,4-Dinitrophenol is transported across membranes primarily through passive diffusion due to its lipophilic nature. It can accumulate in various tissues, particularly those with high metabolic activity, such as the liver and muscles. The distribution of 3,4-Dinitrophenol within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
3,4-Dinitrophenol primarily localizes to the mitochondria, where it exerts its uncoupling effects. The compound’s lipophilic nature allows it to integrate into the inner mitochondrial membrane, facilitating proton transport and disrupting the proton gradient. This subcellular localization is critical for its role in uncoupling oxidative phosphorylation and altering cellular metabolism .
Propiedades
IUPAC Name |
3,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOLDQYWQAREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206407 | |
| Record name | 3,4-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-71-9 | |
| Record name | 3,4-Dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DINITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I108F156M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)







